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Cat. No.: B073581 Get Quote

An In-depth Technical Guide to Octane-2,4,5,7-
tetrone
For Researchers, Scientists, and Drug Development Professionals

Introduction
Octane-2,4,5,7-tetrone is a polycarbonyl compound with the molecular formula C8H10O4.[1]

As a tetraketone, its structure presents multiple reactive sites, suggesting potential for complex

chemical syntheses and as a building block for novel molecular architectures. This guide

provides a summary of the currently available information on its chemical structure and

properties. It is important to note that while computational data for this molecule is accessible,

specific experimental data is limited in publicly available literature. Therefore, this guide also

includes illustrative experimental protocols and predicted spectroscopic data based on the

analysis of analogous compounds to provide a comprehensive resource for researchers.

Chemical Structure and Identification
Octane-2,4,5,7-tetrone is a linear eight-carbon chain with ketone functional groups at positions

2, 4, 5, and 7. The presence of these carbonyl groups, particularly the β-dicarbonyl moieties,

suggests that the molecule may exist in equilibrium with various enol tautomers.

Caption: 2D structure of Octane-2,4,5,7-tetrone.
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Table 1: Chemical Identifiers for Octane-2,4,5,7-tetrone

Identifier Value

IUPAC Name octane-2,4,5,7-tetrone[1]

Molecular Formula C8H10O4[1]

CAS Number 1114-91-6[1]

PubChem CID 70688[1]

Canonical SMILES CC(=O)CC(=O)C(=O)CC(=O)C[1]

InChI
InChI=1S/C8H10O4/c1-5(9)3-7(11)8(12)4-

6(2)10/h3-4H2,1-2H3[1]

Physicochemical Properties
The following table summarizes the computed physicochemical properties of Octane-2,4,5,7-
tetrone as available from public databases. It is important to emphasize that these are

predicted values and may differ from experimentally determined properties.

Table 2: Computed Physicochemical Properties of Octane-2,4,5,7-tetrone

Property Value

Molecular Weight 170.16 g/mol [1]

Exact Mass 170.05790880 Da[1]

XLogP3-AA -0.7[1]

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 4

Rotatable Bond Count 5

Topological Polar Surface Area 68.3 Å²[1]
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Illustrative Experimental Protocols
Due to the absence of specific published experimental procedures for the synthesis and

analysis of Octane-2,4,5,7-tetrone, the following sections provide generalized protocols based

on established methods for analogous tetraketone compounds. These are intended to serve as

a starting point for experimental design.

Illustrative Synthesis: Claisen-type Condensation
A potential synthetic route to Octane-2,4,5,7-tetrone could involve a Claisen-type

condensation reaction. One plausible approach is the reaction of a β-diketone with an acylating

agent. A generalized procedure is outlined below.

Materials:

Acetylacetone (2,4-pentanedione)

Oxalyl chloride

Anhydrous, non-protic solvent (e.g., diethyl ether, THF)

A suitable base (e.g., sodium hydride, sodium ethoxide)

Inert atmosphere (e.g., nitrogen or argon)

Standard laboratory glassware for anhydrous reactions

Procedure:

Preparation of the Enolate: A solution of acetylacetone (2 equivalents) in the anhydrous

solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere. The

solution is cooled to 0°C in an ice bath.

Addition of Base: The base (2 equivalents) is added portion-wise to the cooled solution with

stirring to form the enolate. The reaction mixture is typically stirred for 30-60 minutes at this

temperature.
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Acylation: A solution of oxalyl chloride (1 equivalent) in the anhydrous solvent is added

dropwise to the enolate solution at 0°C.

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for

several hours to overnight. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated

aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer

is extracted with the organic solvent. The combined organic layers are washed with brine,

dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system.
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Generalized Experimental Workflow for Tetraketone Synthesis and Characterization

Synthesis

Characterization

Reactants & Solvent

Reaction under Inert Atmosphere

Aqueous Workup & Extraction

Purification (e.g., Chromatography)

NMR Spectroscopy
(1H, 13C) IR Spectroscopy Mass Spectrometry

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis and characterization of a tetraketone.

Predicted Spectroscopic Data
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While experimental spectra for Octane-2,4,5,7-tetrone are not readily available, the following

table outlines the expected spectroscopic characteristics based on its functional groups and

general principles of spectroscopy for β-dicarbonyl compounds.

Table 3: Predicted Spectroscopic Data for Octane-2,4,5,7-tetrone
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Spectroscopy Predicted/Expected Features Rationale

¹H NMR

~2.2 ppm (s, 6H, CH₃): Singlet

for the two equivalent methyl

groups. ~3.7 ppm (s, 4H, CH₂):

Singlet for the two equivalent

methylene groups. Variable

(broad, enol OH): A broad

signal for the enolic proton if

tautomerism occurs.

The chemical shifts are

estimated based on the

proximity to electron-

withdrawing carbonyl groups.

The presence of tautomers

would lead to a more complex

spectrum.

¹³C NMR

~30 ppm (CH₃): Signal for the

methyl carbons. ~50 ppm

(CH₂): Signal for the

methylene carbons. ~200 ppm

(C=O): Signals for the ketone

carbonyl carbons. The central

carbonyls (C4, C5) would be

further downfield than the

outer ones (C2, C7).

The chemical shifts are typical

for carbons in these

environments. The carbonyl

region would likely show

distinct signals for the non-

equivalent carbonyl groups.

IR Spectroscopy

~2950-2850 cm⁻¹ (C-H

stretch): Aliphatic C-H

stretching. ~1720-1700 cm⁻¹

(C=O stretch): Strong

absorption for the ketone

carbonyl groups. Splitting of

this band may occur due to

coupling between the adjacent

carbonyls.[2] ~1640-1580 cm⁻¹

(C=O stretch, enol): If an enol

tautomer is present, a broad,

strong band for the conjugated

carbonyl and intramolecular

hydrogen bonding would be

observed.[2] Broad O-H

stretch (~3200-2500 cm⁻¹): In

the case of an enol tautomer.

The characteristic carbonyl

stretching frequencies are the

most diagnostic feature. The

presence and extent of

enolization would significantly

influence the spectrum.
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Mass Spectrometry

Molecular Ion (M⁺): Expected

at m/z = 170. Fragmentation:

Likely fragmentation pathways

would involve α-cleavage at

the carbonyl groups, leading to

the loss of acetyl (CH₃CO, m/z

= 43) and other acyl

fragments. McLafferty

rearrangements are also

possible.

The fragmentation pattern

would be dictated by the

stability of the resulting

carbocations and neutral

losses.

Biological Activity and Signaling Pathways
A comprehensive search of scientific literature and databases did not yield any information

regarding the biological activity or associated signaling pathways for Octane-2,4,5,7-tetrone.

This represents a significant knowledge gap and an area for potential future research. The

presence of multiple carbonyl groups could suggest reactivity towards biological nucleophiles,

but any such activity remains to be experimentally determined.

Conclusion
Octane-2,4,5,7-tetrone is a structurally interesting polycarbonyl compound for which basic

chemical information and computed properties are available. However, there is a notable lack

of published experimental data regarding its synthesis, spectroscopic characterization, and

biological activity. This guide has aimed to provide a comprehensive overview of the existing

knowledge while also furnishing illustrative protocols and predicted data to aid researchers in

their investigations of this and related molecules. Further experimental work is necessary to

fully elucidate the properties and potential applications of Octane-2,4,5,7-tetrone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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